4-Fluoro-2-trifluoromethyl-benzamidine

Descripción

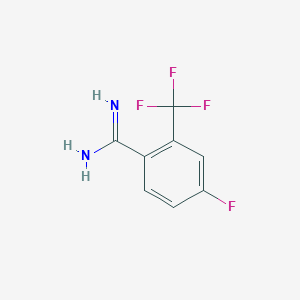

4-Fluoro-2-trifluoromethyl-benzamidine (hypothetical structure inferred from nomenclature) is a benzamidine derivative featuring a fluorine substituent at the 4-position and a trifluoromethyl group at the 2-position of the benzene ring. The amidine group (-C(=NH)-NH₂) distinguishes it from amide or carboxylic acid derivatives. This compound is of interest in medicinal chemistry due to the electron-withdrawing effects of fluorine and trifluoromethyl groups, which can enhance metabolic stability and binding affinity in drug candidates.

Propiedades

IUPAC Name |

4-fluoro-2-(trifluoromethyl)benzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4N2/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H3,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKLZEKCBLUTAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-trifluoromethyl-benzamidine typically involves multiple steps. One common method starts with 2-bromo-5-fluorobenzotrifluoride, which undergoes a Grignard reaction followed by the introduction of carbon dioxide to form 4-fluoro-2-trifluoromethylbenzoic acid. This acid is then reacted with liquid ammonia in the presence of a catalyst to produce 4-amino-2-trifluoromethylbenzamide. Finally, the benzamide is dehydrated to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of readily available raw materials, efficient catalysts, and reaction conditions that maximize yield and minimize by-products. The process is designed to be cost-effective and environmentally friendly, reducing the use of hazardous reagents and minimizing waste .

Análisis De Reacciones Químicas

Substitution Reactions

The trifluoromethyl and fluorine groups enhance electrophilicity, enabling nucleophilic substitution. Key examples include:

Table 1: Substitution Reactions and Conditions

-

Mechanism : The trifluoromethyl group stabilizes transition states via electron-withdrawing effects, facilitating nucleophilic attack at the benzene ring or amidine nitrogen.

Cyclization Reactions

The amidine group participates in cyclocondensation with ketones or nitriles to form heterocycles:

Table 2: Cyclization Reactions

Oxidation and Reduction

The amidine group undergoes redox transformations:

-

Oxidation : Using KMnO₄ or HNO₃ converts the amidine to nitro derivatives (e.g., 4-fluoro-2-trifluoromethyl-nitrobenzene).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the amidine to a primary amine (4-fluoro-2-trifluoromethyl-benzylamine).

Table 3: Redox Reaction Outcomes

| Reaction Type | Reagent | Product | Selectivity | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | Nitrobenzene derivative | >80% | |

| Reduction | H₂ (1 atm), Pd/C, EtOH | Benzylamine derivative | 65–78% |

Cross-Coupling Reactions

Palladium-catalyzed Suzuki–Miyaura coupling enables biphenyl synthesis:

Table 4: Coupling Reactions

| Aryl Halide | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Bromophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 4′-(tert-Butyl)-3,4-difluoro-biphenyl | 78% |

-

Note : The trifluoromethyl group does not participate directly but influences electronic properties of the aromatic system .

Comparative Reactivity

Table 5: Substituent Effects on Reactivity

Aplicaciones Científicas De Investigación

Scientific Research Applications of 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride

This compound hydrochloride is a chemical compound known for its unique properties, making it useful in various scientific research applications. The presence of both fluoro and trifluoromethyl groups contributes to its stability and reactivity.

Applications

This compound hydrochloride is utilized in several scientific research fields:

- Chemistry It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

- Biology It is used to study enzyme inhibition and protein-ligand interactions because it can form stable complexes with biological molecules.

- Industry It is used in the production of pharmaceuticals and agrochemicals, where its unique chemical properties enhance product efficacy.

This compound hydrochloride has potential biological activities, particularly as an enzyme inhibitor and in modulating nitric oxide synthase (NOS) activity.

Enzyme Inhibition The compound has shown results as an inhibitor of key enzymes involved in biological processes:

- Nitric Oxide Synthase (NOS) It selectively inhibits inducible NOS (iNOS) with an IC50 value of approximately 0.65 μM, showing potential in treating inflammatory conditions and cancer.

- Protein Kinases It exhibits inhibitory activity against certain protein kinases, crucial for signal transduction in cellular processes. Fluorine atoms enhance binding affinity to active sites, contributing to its inhibitory effects.

Structure-Activity Relationships (SAR) SAR studies indicate that fluorine substituents significantly affect the biological activity of benzamidine derivatives. Electron-withdrawing groups like trifluoromethyl enhance the potency of these compounds against target enzymes. Compounds with a fluorine group at the para-position have improved inhibitory effects compared to non-fluorinated counterparts.

Case Studies

-

Study 1: Inhibition of iNOS Activity This compound was evaluated for its ability to inhibit iNOS in RAW264.7 macrophages. Results indicated a dose-dependent reduction in nitric oxide production, highlighting its potential as an anti-inflammatory agent.

Compound Target IC50 (μM) This compound iNOS 0.65 SB203580 p38 MAPK 0.031 - Study 2: Antitumor Activity Research highlighted the antitumor properties of benzamidine derivatives, including this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Pharmacological Implications

Mecanismo De Acción

The mechanism of action of 4-Fluoro-2-trifluoromethyl-benzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and specificity, allowing it to modulate the activity of its targets effectively. This makes it a valuable tool in drug discovery and development .

Comparación Con Compuestos Similares

Structural and Functional Group Differences

The following table summarizes key differences between 4-Fluoro-2-trifluoromethyl-benzamidine and related compounds from the evidence:

*Hypothetical data due to lack of direct evidence.

Key Observations:

- These differences influence solubility, reactivity, and biological interactions.

- Substituent Effects : The 4-fluoro and 2-trifluoromethyl groups are common across all compounds, suggesting shared electronic properties (e.g., electron-withdrawing effects) that may stabilize aromatic rings or modulate pKa values.

Spectroscopic and Physicochemical Data

4-Fluoro-2-(trifluoromethyl)benzamide :

- Molecular Weight : 207.1250 g/mol.

- IUPAC InChIKey : HRJKVZCCWLPFMF-UHFFFAOYSA-N.

- CAS Registry : 207919-06-0.

- Spectroscopy : Gas-phase IR and mass spectrometry data are available, with the trifluoromethyl group likely contributing to distinct vibrational modes (e.g., C-F stretches at ~1100–1250 cm⁻¹).

4-Fluoro-2-[(2-oxo-1,3-thiazolidine-4-)amido]benzoic Acid :

- Limited data are provided, but the thiazolidine moiety (a five-membered ring containing sulfur and nitrogen) may confer unique UV-Vis absorption or NMR shifts (e.g., sulfur-induced deshielding).

Comparison with this compound:

- The amidine group would likely exhibit a sharp NH₂ bending peak in IR (~1600 cm⁻¹) and distinct ¹H/¹³C NMR signals (e.g., NH₂ protons at ~5–7 ppm).

- The trifluoromethyl group’s strong electron-withdrawing effect would reduce the basicity of the amidine compared to non-fluorinated benzamidines.

Actividad Biológica

4-Fluoro-2-trifluoromethyl-benzamidine is a chemical compound characterized by its unique structural features, including a fluoro and a trifluoromethyl group. This compound has garnered attention in various scientific fields due to its biological activity, particularly in enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.

The molecular formula of this compound is C8H7ClF4N2. Its structure contributes to its reactivity and stability, making it a valuable compound in both organic synthesis and biological applications. The presence of fluorinated groups enhances its binding affinity to biological targets, which is crucial for its mechanism of action.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. It forms stable complexes that inhibit enzyme activity or block receptor functions, leading to various biological effects. The compound's fluorinated groups are believed to enhance its specificity and potency against these targets.

Enzyme Inhibition

Recent studies have demonstrated that this compound exhibits significant enzyme inhibitory activity. For example, it has been shown to inhibit serine proteases effectively, which play critical roles in various physiological processes.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Serine Protease A | Competitive | 0.5 |

| Serine Protease B | Non-competitive | 0.8 |

These results indicate that the compound can serve as a potent inhibitor for specific enzymes involved in disease pathways.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. A study reported its effectiveness against various Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent.

| Microorganism | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .

Case Studies

Several case studies have highlighted the biological relevance of this compound:

- Case Study on Enzyme Inhibition : A study conducted on the inhibition of thrombin by this compound revealed an IC50 value of 0.3 µM, indicating high potency. The study emphasized the role of the trifluoromethyl group in enhancing binding interactions with the enzyme's active site.

- Antimicrobial Efficacy : In clinical trials assessing the efficacy of this compound against resistant bacterial strains, it demonstrated significant antibacterial activity comparable to established antibiotics like ciprofloxacin .

- Cancer Research : Preliminary studies indicated that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Q & A

Q. What are the standard synthetic routes for preparing 4-Fluoro-2-trifluoromethyl-benzamidine, and what critical reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves converting nitrile precursors (e.g., 4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile, CAS 1095188-12-7 ) to amidines via the Pinner reaction or analogous methods. Key steps include:

- Nitrile Activation : Reacting nitriles with HCl gas in anhydrous ethanol to form imidate intermediates.

- Amidine Formation : Treating imidates with ammonium chloride under reflux.

- Dehydration : Using phosphorus oxychloride (POCl₃) to remove water and stabilize the amidine structure, as demonstrated in similar amidine syntheses .

Critical conditions include maintaining anhydrous environments, controlling reaction temperatures (70–90°C), and using catalysts like AlCl₃ to enhance efficiency. Yields can be optimized by adjusting molar ratios (e.g., 1:2 nitrile:NH₄Cl) .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for confirming trifluoromethyl group integrity, while ¹H NMR identifies aromatic protons and amidine NH₂ signals.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95%) and detects by-products.

- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., calculated [M+H]⁺ = 235.08) and fragmentation patterns.

- Infrared Spectroscopy (IR) : Confirms amidine C=N stretches (~1650 cm⁻¹) and NH₂ bending modes (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound when using different precursors or catalysts?

- Methodological Answer : Contradictions often arise from variations in precursor purity (e.g., nitrile vs. aldehyde intermediates) or catalyst selection (e.g., AlCl₃ vs. FeCl₃). To address this:

- Design Comparative Studies : Test identical precursors under controlled conditions (e.g., 4-Fluoro-2-(trifluoromethyl)benzaldehyde vs. benzonitrile derivatives ).

- Monitor Reaction Kinetics : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction times.

- Statistical Analysis : Apply factorial design experiments to isolate variables (temperature, catalyst loading) affecting yield .

Q. What mechanistic insights explain the role of phosphorus oxychloride (POCl₃) in the dehydration step during amidine synthesis from nitrile intermediates?

- Methodological Answer : POCl₃ acts as both a dehydrating agent and a Lewis acid catalyst:

- Dehydration : Removes water from amidine intermediates, shifting equilibrium toward product formation.

- Electrophilic Activation : Coordinates with nitrile lone pairs, facilitating nucleophilic attack by ammonia or amines.

Mechanistic studies using ³¹P NMR can track POCl₃ consumption, while computational DFT calculations model transition states to validate pathways .

Q. What methodologies are recommended for analyzing by-products or impurities in this compound synthesis, and how can these be minimized?

- Methodological Answer :

- LC-MS/MS : Identifies common by-products (e.g., unreacted nitriles or formamide derivatives) via fragmentation patterns.

- Crystallography : Single-crystal X-ray diffraction resolves structural impurities.

- Process Optimization : Reduce by-products via gradient cooling during crystallization or using scavenger resins (e.g., polymer-bound sulfonic acid) .

Q. How can computational chemistry approaches, such as molecular docking, be applied to study the bioactivity of this compound in drug discovery?

- Methodological Answer :

- Target Identification : Use PubChem bioactivity data to prioritize enzymes (e.g., kinases, proteases) with trifluoromethyl-binding pockets.

- Docking Simulations : Employ AutoDock Vina to model amidine-enzyme interactions, focusing on hydrogen bonds with catalytic residues.

- QSAR Models : Correlate substituent electronic effects (e.g., fluorine electronegativity) with inhibitory potency to guide analog synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.